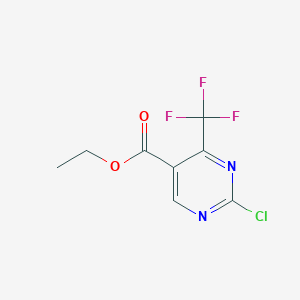

Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3N2O2/c1-2-16-6(15)4-3-13-7(9)14-5(4)8(10,11)12/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDSDBJYAMHCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381655 | |

| Record name | Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187035-79-6 | |

| Record name | Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthesis pathway for Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, a key intermediate in the development of various pharmaceutical and agrochemical agents.[1][2] The trifluoromethyl group in this compound is known to enhance biological activity and stability, making it a valuable building block in medicinal chemistry.[3] This document outlines the core reaction steps, provides detailed experimental protocols, and presents quantitative data in a structured format for ease of comparison.

I. Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the construction of the pyrimidine ring via a cyclocondensation reaction to form the intermediate, Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate. The subsequent step is a chlorination reaction that replaces the hydroxyl group with a chlorine atom to yield the final product.

II. Step 1: Synthesis of Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate

The initial step involves the formation of the pyrimidine ring through the cyclocondensation of an appropriate trifluoromethyl-containing building block with urea. A common precursor for this reaction is Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate.

Experimental Protocol:

General Procedure (Adapted):

-

To a solution of sodium ethoxide in absolute ethanol, add urea.

-

To this mixture, add Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate dropwise at a controlled temperature.

-

The reaction mixture is then refluxed for several hours and monitored by thin-layer chromatography (TLC) for completion.

-

Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

-

The residue is then dissolved in water and acidified to precipitate the product.

-

The crude product is collected by filtration, washed with water, and can be further purified by recrystallization.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Starting Material 1 | Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate |

| Starting Material 2 | Urea |

| Reagent | Sodium Ethoxide |

| Solvent | Ethanol |

| Reaction Temperature | Reflux |

| Reaction Time | 4-8 hours |

| Yield | 70-85% (Estimated) |

III. Step 2: Chlorination of Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate

The second step is the conversion of the 2-hydroxy group of the pyrimidine ring to a chloro group. This is a crucial transformation to introduce a reactive handle for further synthetic modifications. The most common reagent for this chlorination is phosphorus oxychloride (POCl₃).[4][5] Modern procedures often utilize equimolar amounts of POCl₃, which are more environmentally friendly and safer for large-scale synthesis.[5][6]

Experimental Protocol:

A robust and scalable solvent-free method for the chlorination of hydroxypyrimidines has been developed.[5]

Procedure:

-

In a sealed reactor, combine Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate (1 equivalent), phosphorus oxychloride (1 equivalent), and pyridine (1 equivalent).

-

The reactor is securely sealed and heated to 140-160°C for 2 hours with stirring.

-

After cooling the reactor to room temperature, the contents are carefully quenched by pouring them into ice-water.

-

The pH of the aqueous solution is adjusted to 7-8 with a saturated solution of sodium carbonate.

-

The product is then extracted with a suitable organic solvent, such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by column chromatography or distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Reagent 1 | Phosphorus oxychloride (POCl₃) | [5] |

| Reagent 2 | Pyridine | [5] |

| Molar Ratio (Substrate:POCl₃:Pyridine) | 1 : 1 : 1 | [5] |

| Reaction Temperature | 140-160 °C | [5] |

| Reaction Time | 2 hours | [5] |

| Yield | >80% (Typical for similar substrates) | [5] |

IV. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

V. Conclusion

The synthesis of this compound is a well-defined process involving the initial formation of a pyrimidine ring followed by a chlorination step. While a specific, detailed protocol for the initial cyclocondensation requires further investigation or adaptation from general methods, the subsequent chlorination step is well-documented, with modern, efficient, and scalable solvent-free methods available. This technical guide provides a solid foundation for researchers and drug development professionals working with this important synthetic intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]

Technical Guide: Physicochemical Properties of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and agrochemical research.[1][2] Its structural motifs, featuring a trifluoromethyl group and a reactive chlorine atom, make it a versatile building block for the synthesis of more complex molecules with potential biological activity.[2] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines generalized experimental protocols for their determination, and illustrates a relevant synthetic pathway.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound (CAS Number: 187035-79-6). It is crucial to distinguish this compound from its isomer, Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS Number: 720-01-4), as their properties may differ significantly.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClF₃N₂O₂ | [2][3] |

| Molecular Weight | 254.59 g/mol | [2][3] |

| Appearance | Colorless liquid | [2] |

| Purity | ≥ 98% (Assay) | [2] |

| CAS Number | 187035-79-6 | [2][3] |

| Melting Point | Not explicitly reported; presumed to be below room temperature as it is a liquid. | [2] |

| Boiling Point | Data not available. | |

| Solubility | Favorable solubility is mentioned, but quantitative data is not available.[2] Likely soluble in common organic solvents like chloroform and ethyl acetate based on the properties of similar compounds. | |

| Storage Conditions | Store at 0-8 °C or at room temperature. | [2][4] |

Experimental Protocols

Determination of Melting Point (for solid derivatives or if solidified)

A standard capillary melting point apparatus can be used.

-

Sample Preparation: A small amount of the solidified compound is introduced into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) close to the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Determination of Boiling Point

Given the likely high boiling point of this compound, vacuum distillation is the preferred method to prevent decomposition.

-

Apparatus Setup: A micro-distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump and a manometer.

-

Sample Introduction: A small volume of the compound is placed in the distillation flask along with a boiling chip or a magnetic stirrer.

-

Distillation: The system is evacuated to a specific pressure. The flask is then heated gently until the liquid begins to boil and the condensate is observed on the thermometer bulb.

-

Measurement: The temperature at which the liquid and vapor are in equilibrium (i.e., when the distillation rate is steady) and the corresponding pressure are recorded. The boiling point at atmospheric pressure can be estimated using a nomograph.

Determination of Solubility

A qualitative assessment of solubility in various solvents can be performed, followed by quantitative determination if required.

-

Qualitative Assessment: To a series of test tubes, each containing approximately 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, chloroform, hexane), a small amount (e.g., 10 mg) of the compound is added. The mixture is agitated, and the solubility is observed at room temperature.

-

Quantitative Determination (e.g., in water):

-

An excess amount of the compound is added to a known volume of water in a sealed container.

-

The mixture is agitated at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibration curve.

-

Synthetic Workflow

As a key intermediate, the synthesis of pyrimidine derivatives is a critical aspect of its application. The following diagram illustrates a general synthetic pathway for a related trifluoromethyl pyrimidine, showcasing a typical experimental workflow in this area of chemistry.

Caption: A representative synthesis of a dichlorinated trifluoromethyl pyrimidine.

Conclusion

This compound is a valuable chemical intermediate with established utility in the development of new pharmaceutical and agrochemical agents. While a complete, experimentally verified dataset of its physicochemical properties is not fully available in the literature, this guide provides the most current information and outlines standard methodologies for the determination of these key parameters. Further research into its specific properties would be beneficial for its broader application in research and development.

References

In-Depth Technical Guide: Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 187035-79-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, with the CAS number 187035-79-6, is a fluorinated pyrimidine derivative that serves as a critical building block in the synthesis of a wide range of biologically active molecules. The presence of the trifluoromethyl group often enhances the metabolic stability, bioavailability, and potency of the final compounds.[1] This versatile intermediate is extensively utilized in the pharmaceutical and agrochemical industries for the development of novel therapeutic agents and crop protection products.[1] Its applications span the creation of compounds targeting neurological disorders and cancer, as well as the formulation of effective herbicides and fungicides.[1]

Physicochemical Properties

This section summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 187035-79-6 | [1][2] |

| Molecular Formula | C₈H₆ClF₃N₂O₂ | [1][2] |

| Molecular Weight | 254.59 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][3] |

| Purity | ≥ 98% (Assay) | [1][3] |

| Storage Conditions | 0-8 °C | [1][3] |

Synthesis

A common strategy involves the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with a suitable amidine or urea, followed by a chlorination step.

Representative Experimental Protocol:

This protocol is a representative example based on the synthesis of similar pyrimidine derivatives and should be adapted and optimized as necessary.

Step 1: Synthesis of Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) and urea (1.2 equivalents).

-

Add glacial acetic acid to the mixture to serve as both a solvent and a catalyst.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate.

Step 2: Chlorination to this compound

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place the Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 equivalent) obtained from the previous step.

-

Carefully add phosphorus oxychloride (POCl₃) in excess (e.g., 5-10 equivalents).

-

Optionally, a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.

-

Slowly and cautiously quench the residue by pouring it onto crushed ice.

-

Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Spectroscopic Data

While a publicly available, citable source for the full spectroscopic data of this compound is limited, the following table summarizes the expected and reported data. Researchers should perform their own analytical characterization for verification.

| Analysis | Data |

| ¹H NMR | Expected signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and a singlet for the pyrimidine proton. |

| ¹³C NMR | Expected signals for the carbonyl carbon, the carbons of the pyrimidine ring (with characteristic shifts due to the electron-withdrawing trifluoromethyl and chloro groups), and the ethyl group carbons. |

| Mass Spec (MS) | Expected molecular ion peak corresponding to the molecular weight of 254.59 g/mol . |

Applications in Synthesis: An Experimental Workflow

This compound is a valuable intermediate primarily used in nucleophilic aromatic substitution (SₙAr) reactions. The electron-deficient nature of the pyrimidine ring, enhanced by the trifluoromethyl and chloro substituents, makes the C2-position highly susceptible to attack by nucleophiles.

General Experimental Workflow for Nucleophilic Substitution:

This workflow describes a typical procedure for the reaction of this compound with an amine nucleophile.

Biological Significance and Signaling Pathways

While this compound is primarily a synthetic intermediate and not typically evaluated for direct biological activity, the pyrimidine scaffold it provides is a cornerstone in the design of kinase inhibitors.[4][5] Derivatives synthesized from this intermediate have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[5] Dysregulation of these pathways is a hallmark of many diseases, including cancer.[4]

Many pyrimidine-based inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases.[5] This can disrupt downstream signaling cascades involved in cell proliferation, survival, and angiogenesis. For instance, derivatives of pyrimidines are known to target kinases in pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are frequently overactive in cancer.[6]

Illustrative Signaling Pathway Inhibition:

The following diagram illustrates a generalized mechanism of how a pyrimidine-based kinase inhibitor, potentially derived from the title compound, might interrupt a cancer-related signaling pathway.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The following is a summary of its hazard classifications:

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Source: [2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a key synthetic intermediate with significant value in the fields of medicinal chemistry and agrochemical research. Its utility in constructing complex, biologically active molecules makes it an important tool for the development of new drugs and crop protection agents. This guide provides a foundational overview of its properties, synthesis, and applications to aid researchers in their endeavors with this versatile compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H6ClF3N2O2 | CID 2780355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and significance of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, a key intermediate in the development of novel pharmaceuticals and agrochemicals.

Molecular Structure and Chemical Properties

This compound is a halogenated pyrimidine derivative with the chemical formula C₈H₆ClF₃N₂O₂.[1][2] Its structure features a pyrimidine ring substituted with a chloro group at the 2-position, a trifluoromethyl group at the 4-position, and an ethyl carboxylate group at the 5-position. The presence of the electron-withdrawing trifluoromethyl group and the reactive chloro substituent makes this compound a versatile building block in organic synthesis.

Below is a 2D representation of the molecular structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClF₃N₂O₂ | [1][2] |

| Molecular Weight | 254.59 g/mol | [1][2] |

| CAS Number | 187035-79-6 | [1][2] |

| Appearance | Colorless liquid | [1] |

| Purity | ≥ 98% | [1] |

| Storage Conditions | 0-8 °C | [1] |

It is important to distinguish this compound from its isomer, Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS Number: 720-01-4), as their structural differences lead to distinct chemical reactivities and potential biological activities.

Synthesis and Reactivity

The synthesis likely involves the chlorination of a pyrimidine precursor. A plausible synthetic route is outlined in the diagram below.

Caption: Generalized synthetic workflow for the preparation of the title compound.

The chloro group at the 2-position is susceptible to nucleophilic substitution, making it a key site for molecular elaboration. This reactivity allows for the introduction of various functional groups, leading to the synthesis of a diverse library of pyrimidine derivatives.

Applications in Research and Development

This compound is a valuable building block in the synthesis of more complex molecules with potential biological activity.[1] Its applications span both the pharmaceutical and agrochemical sectors.

Pharmaceutical Research

This compound is utilized as an intermediate in the synthesis of novel therapeutic agents, particularly for the treatment of neurological disorders and cancer.[1] The pyrimidine scaffold is a common feature in many biologically active molecules, and the trifluoromethyl group can enhance metabolic stability and binding affinity.

The general workflow for its use in drug discovery is depicted below.

Caption: Role as a building block in a typical drug discovery pipeline.

Agrochemical Research

In the agrochemical industry, this pyrimidine derivative is used in the formulation of herbicides and fungicides.[1] The trifluoromethyl group is known to contribute to the biological activity of many pesticides. The reactivity of the chloro- and ester groups allows for the synthesis of a range of active ingredients for crop protection.

Experimental Data

Detailed experimental data for this compound is not widely available in the public domain. The following tables summarize the available information and indicate where data is currently lacking.

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data not available in searched literature. |

| ¹³C NMR | Data not available in searched literature. |

| ¹⁹F NMR | Data not available in searched literature. |

| Mass Spectrometry | Data not available in searched literature. |

| FTIR | Data not available in searched literature. |

Note: The absence of publicly available spectroscopic data is not uncommon for specialized chemical intermediates.

Safety and Handling

This compound is associated with several hazard classifications. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

| Code | Statement |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

This information is based on GHS classifications and a comprehensive Safety Data Sheet (SDS) should be consulted before handling.

Conclusion

References

The Trifluoromethyl Advantage: A Deep Dive into the Biological Activity of Pyrimidine Derivatives

A Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of a trifluoromethyl (CF₃) group into the pyrimidine scaffold has emerged as a powerful tool in medicinal chemistry and agrochemical research. This structural modification often imparts enhanced biological activity, improved metabolic stability, and increased bioavailability to the parent molecule.[1] This technical guide provides a comprehensive overview of the diverse biological activities of trifluoromethyl pyrimidine derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Broad-Spectrum Biological Activities

Trifluoromethyl pyrimidine derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for development as pharmaceuticals and agrochemicals. These activities include anticancer, antifungal, antiviral, insecticidal, and antibacterial effects.

Anticancer Activity

Numerous studies have highlighted the potent anti-proliferative effects of trifluoromethyl pyrimidine derivatives against a variety of human cancer cell lines. These compounds often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and other kinases.[2][3]

A series of novel trifluoromethyl-substituted pyrimidine derivatives demonstrated significant bioactivity against four human tumor cell lines: PC-3 (prostate cancer), MGC-803 (gastric cancer), MCF-7 (breast cancer), and H1975 (non-small cell lung cancer).[4] One notable compound, 17v , exhibited potent anti-proliferative activity against H1975 cells with an IC₅₀ value of 2.27 μM, which is more potent than the positive control 5-fluorouracil (5-FU) (IC₅₀ = 9.37 μΜ).[4] Further investigation revealed that compound 17v induced apoptosis in H1975 cells and caused cell cycle arrest at the G2/M phase.[4]

Another study focused on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[2] Compound 9u from this series showed excellent antitumor activity with IC₅₀ values of 0.35 μM against A549 (non-small cell lung cancer), 3.24 μM against MCF-7, and 5.12 μM against PC-3 cells.[2] This compound also demonstrated potent inhibition of the EGFR kinase with an IC₅₀ of 0.091 μM.[2]

The cytotoxic potential of these derivatives has been evaluated using various cancer cell lines. For instance, certain trifluoromethyl pyrimidine derivatives bearing an amide moiety have shown anticancer activity against PC3, K562 (chronic myelogenous leukemia), Hela (cervical cancer), and A549 cell lines at a concentration of 5 μg/ml.[5][6]

Table 1: Anticancer Activity of Selected Trifluoromethyl Pyrimidine Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| 17v | H1975 (Non-small cell lung cancer) | IC₅₀ | 2.27 μM | [4] |

| 5-FU (Control) | H1975 (Non-small cell lung cancer) | IC₅₀ | 9.37 μM | [4] |

| 9u | A549 (Non-small cell lung cancer) | IC₅₀ | 0.35 μM | [2] |

| 9u | MCF-7 (Breast cancer) | IC₅₀ | 3.24 μM | [2] |

| 9u | PC-3 (Prostate cancer) | IC₅₀ | 5.12 μM | [2] |

| 9u | EGFR Kinase | IC₅₀ | 0.091 μM | [2] |

| Amide Derivatives (e.g., 5l, 5n, 5o, 5r, 5v) | PC3 (Prostate cancer) | Inhibition Rate @ 5 μg/ml | 50.52 - 64.20% | [5][6] |

Antifungal Activity

Trifluoromethyl pyrimidine derivatives have shown significant promise in the development of novel fungicides for crop protection.[7] A series of novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety exhibited obvious antifungal activities against several plant pathogens, including various species of Botrytis cinerea and Phytophthora infestans.[8]

In another study, trifluoromethyl pyrimidine derivatives with an amide moiety displayed good to excellent in vitro antifungal activities against a panel of plant pathogenic fungi at a concentration of 50 μg/ml.[5][6] Notably, compounds 5b , 5j , and 5l showed outstanding activity against Botrytis cinerea, with inhibition rates of 96.76%, 96.84%, and 100%, respectively, which were comparable or superior to the commercial fungicide tebuconazole.[5][6]

Table 2: Antifungal Activity of Selected Trifluoromethyl Pyrimidine Derivatives

| Compound/Derivative | Fungal Strain | Activity Metric | Value | Reference |

| 5b | Botrytis cinerea | Inhibition Rate @ 50 μg/ml | 96.76% | [5][6] |

| 5j | Botrytis cinerea | Inhibition Rate @ 50 μg/ml | 96.84% | [5][6] |

| 5l | Botrytis cinerea | Inhibition Rate @ 50 μg/ml | 100% | [5][6] |

| Tebuconazole (Control) | Botrytis cinerea | Inhibition Rate @ 50 μg/ml | 96.45% | [5][6] |

| 5v | Sclerotinia sclerotiorum | Inhibition Rate @ 50 μg/ml | 82.73% | [5][6] |

| Tebuconazole (Control) | Sclerotinia sclerotiorum | Inhibition Rate @ 50 μg/ml | 83.34% | [5][6] |

| 5u | Rhizoctonia solani | EC₅₀ | 26.0 µg/mL | [9][10] |

| Azoxystrobin (Control) | Rhizoctonia solani | EC₅₀ | >26.0 µg/mL | [9] |

Antiviral Activity

The antiviral potential of trifluoromethyl pyrimidine derivatives has been investigated, particularly against plant viruses like the Tobacco Mosaic Virus (TMV). A series of these derivatives showed moderate to good anti-TMV activity.[9] For instance, compound 5j had a curative activity EC₅₀ value of 126.4 µg/mL, and compound 5m had a protection activity EC₅₀ of 103.4 µg/mL, both demonstrating better efficacy than the commercial agent ningnanmycin.[1][9][10]

Table 3: Antiviral Activity of Selected Trifluoromethyl Pyrimidine Derivatives against TMV

| Compound | Activity Type | EC₅₀ (µg/mL) | Reference |

| 5j | Curative | 126.4 | [1][9][10] |

| 5m | Protective | 103.4 | [1][9][10] |

| Ningnanmycin (Control) | Curative | >500 | [1] |

| Ningnanmycin (Control) | Protective | >500 | [1] |

Insecticidal Activity

Certain trifluoromethyl pyrimidine derivatives have also been evaluated for their insecticidal properties. A study on pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety revealed broad-spectrum insecticidal activity.[11] Compounds U7 and U8 from this series exhibited LC₅₀ values of 3.57 ± 0.42 and 4.22 ± 0.47 mg/L, respectively, against Mythimna separata (the oriental armyworm).[11] Additionally, trifluoromethyl pyrimidine derivatives containing an amide moiety showed moderate insecticidal activities against Mythimna separata and Spodoptera frugiperda at a concentration of 500 μg/ml.[5][6]

Table 4: Insecticidal Activity of Selected Trifluoromethyl Pyrimidine Derivatives

| Compound/Derivative | Insect Species | Activity Metric | Value (mg/L) | Reference |

| U7 | Mythimna separata | LC₅₀ | 3.57 ± 0.42 | [11] |

| U8 | Mythimna separata | LC₅₀ | 4.22 ± 0.47 | [11] |

| Flufenerim (Control) | Mythimna separata | LC₅₀ | 3.14 ± 0.73 | [11] |

| Amide Derivative 5w | Spodoptera frugiperda | Mortality @ 500 μg/ml | 90.0% | [5][6] |

| Amide Derivative 5w | Mythimna separata | Mortality @ 500 μg/ml | 86.7% | [5][6] |

Mechanisms of Action: A Focus on Kinase Inhibition

A significant portion of the biological activity of trifluoromethyl pyrimidine derivatives can be attributed to their ability to inhibit various protein kinases, which are crucial regulators of cellular processes.

EGFR Inhibition

As previously mentioned, derivatives of 5-trifluoromethylpyrimidine have been designed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2][3] The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain blocks downstream signaling pathways that promote cell proliferation and survival.[3]

Caption: Inhibition of the EGFR signaling pathway by a trifluoromethyl pyrimidine derivative.

Dual FLT3 and CHK1 Inhibition

In the context of acute myeloid leukemia (AML), 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1).[12] Compound 30 from this class exhibited excellent potency against both kinases and showed strong antiproliferative activity against MV4-11 leukemia cells.[12] This dual inhibition is a promising strategy to overcome drug resistance in AML.

Caption: Dual inhibition of FLT3 and CHK1 by a trifluoromethyl pyrimidine derivative.

PYK2 Inhibition

Trifluoromethylpyrimidine-based compounds have also been developed as inhibitors of proline-rich tyrosine kinase 2 (PYK2), a non-receptor tyrosine kinase involved in signaling pathways that regulate cell migration, invasion, and proliferation.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethyl pyrimidine derivatives.

Synthesis of Trifluoromethyl Pyrimidine Derivatives

Method 1: One-Pot Three-Component Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives [14]

This method offers a highly selective and efficient route to 5-trifluoromethylpyrimidines.

-

Materials: Aryl enaminone, aryl amidine hydrochloride, sodium triflinate (CF₃SO₂Na), Cu(OAc)₂, 1,2-dichloroethane (DCE), celite, silica gel, petroleum ether, ethyl acetate.

-

Procedure:

-

A mixture of the aryl enaminone (0.5 mmol), aryl amidine hydrochloride (0.6 mmol), sodium triflinate (1.0 mmol), and Cu(OAc)₂ (1.0 mmol) in 1,2-dichloroethane (DCE, 5 mL) is stirred at 80 °C for 12 hours under an air atmosphere.[14]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite.[14]

-

The filtrate is concentrated under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the desired 5-trifluoromethyl pyrimidine derivative.[14]

-

Caption: General workflow for the one-pot synthesis of 5-trifluoromethyl pyrimidines.

Biological Assays

3.2.1. In Vitro Anticancer Activity: MTT Assay [1][15]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Materials: Human cancer cell lines, 96-well plates, test compounds, MTT solution, DMSO.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[1]

-

The cells are then treated with various concentrations of the trifluoromethyl pyrimidine derivatives for a specified duration (e.g., 48 or 72 hours).[1]

-

Following treatment, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[1]

-

The formazan crystals are dissolved in a suitable solvent, such as DMSO.[1]

-

The absorbance is measured using a plate reader at a specific wavelength, which is proportional to the number of viable cells.

-

3.2.2. In Vitro Antifungal Activity: Mycelial Growth Inhibition Method [9]

This method is used to evaluate the efficacy of compounds in inhibiting fungal growth.

-

Materials: Fungal strains, Potato Dextrose Agar (PDA) medium, test compounds, sterile petri dishes.

-

Procedure:

-

The test compounds are dissolved in a suitable solvent and added to the PDA medium at the desired concentration.

-

The medium is poured into sterile petri dishes.

-

A mycelial plug of the test fungus is placed in the center of each plate.

-

The plates are incubated at an appropriate temperature until the mycelial growth in the control plate reaches the edge of the plate.

-

The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to the control.

-

3.2.3. In Vivo Antiviral Activity against TMV: Half-Leaf Method [9]

This method assesses the ability of a compound to inhibit viral infection in a plant model.

-

Materials: Tobacco plants (Nicotiana glutinosa), Tobacco Mosaic Virus (TMV) inoculum, test compounds.

-

Procedure:

-

The upper leaves of the tobacco plants are selected.

-

For curative activity, the left side of the leaf is inoculated with TMV, and after a set time, the entire leaf is sprayed with the test compound solution. The right side serves as a control.

-

For protective activity, the entire leaf is first sprayed with the test compound solution, and after a set time, the left side is inoculated with TMV. The right side is inoculated with TMV without prior treatment.

-

The number of local lesions on each half of the leaf is counted after 3-4 days of incubation.

-

The inhibition rate is calculated by comparing the number of lesions on the treated side to the control side.[1]

-

Conclusion

Trifluoromethyl pyrimidine derivatives represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. The incorporation of the trifluoromethyl group significantly enhances their potential as anticancer, antifungal, antiviral, and insecticidal agents. The mechanisms of action, particularly through kinase inhibition, offer exciting avenues for the development of targeted therapies. The experimental protocols detailed in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel derivatives with improved efficacy and favorable pharmacological profiles. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of next-generation therapeutic agents and crop protection solutions.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 6. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]

- 9. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: Synthesis, Reactions, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a versatile fluorinated heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of molecules, making this compound an attractive starting material for the synthesis of novel therapeutic agents and crop protection chemicals.[1] This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of kinase inhibitors and antifungal agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClF₃N₂O₂ | [2] |

| Molecular Weight | 254.59 g/mol | [2] |

| CAS Number | 187035-79-6 | [2] |

| Appearance | Colorless liquid | [1] |

| Purity | ≥ 98% | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis

The synthesis of this compound typically involves the chlorination of its 2-hydroxy precursor, ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate. This transformation is a common strategy for activating the pyrimidine ring for subsequent nucleophilic substitution reactions.

Experimental Protocol: Synthesis of this compound

1. Synthesis of Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate:

2. Chlorination of Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate:

A common method for the chlorination of hydroxypyrimidines is treatment with phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline.

-

Reagents and Equipment:

-

Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline (optional)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

-

Procedure:

-

To a round-bottom flask charged with ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate, add an excess of phosphorus oxychloride.

-

Optionally, add a catalytic amount of N,N-dimethylaniline.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford pure this compound.

-

Key Reactions and Applications in Drug Discovery

The chlorine atom at the 2-position of the pyrimidine ring is a good leaving group, making this compound an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions. This reactivity is the cornerstone of its utility in constructing diverse molecular libraries for drug discovery.

Synthesis of Kinase Inhibitors

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, mimicking the adenine ring of ATP and binding to the hinge region of the kinase domain. This compound serves as a key starting material for the synthesis of various kinase inhibitors, including those targeting Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).

Mutations in EGFR are implicated in various cancers, making it a prime target for cancer therapy. The general synthetic strategy involves the displacement of the 2-chloro group with a substituted aniline.

Caption: Synthesis of EGFR inhibitors.

Table 2: Biological Activity of Pyrimidine-based EGFR Inhibitors

| Compound ID | Target | IC₅₀ (nM) | Cell Line | Reference |

| Gefitinib | EGFR | 2-37 | Various | (General knowledge) |

| Erlotinib | EGFR | 2 | Various | (General knowledge) |

| Afatinib | EGFR, HER2, HER4 | 0.5 (EGFR), 14 (HER2), 1 (HER4) | Various | (General knowledge) |

Note: The table provides examples of approved EGFR inhibitors with a pyrimidine core to illustrate typical potency. Specific IC₅₀ values for derivatives of the title compound require dedicated literature screening.

The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain blocks the downstream signaling cascade, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, thereby inhibiting cell proliferation and inducing apoptosis.

Caption: EGFR signaling pathway inhibition.

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Pyrimidine-based inhibitors have shown promise in targeting CDKs.

Caption: Synthesis of CDK inhibitors.

Table 3: Biological Activity of Pyrimidine-based CDK Inhibitors

| Compound ID | Target | IC₅₀ (nM) | Reference |

| Roscovitine | CDK1, CDK2, CDK5 | 100-700 | [3] |

| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | 1-4 | [3] |

| Compound 15 | CDK2/cyclin A2 | 61 | [3] |

Note: This table showcases the potency of known pyrimidine-based CDK inhibitors.

These inhibitors function by competing with ATP for the binding site on CDKs, leading to cell cycle arrest, typically at the G1/S or G2/M transition, and subsequent apoptosis.

Caption: CDK-mediated cell cycle arrest.

Synthesis of Antifungal Agents

Pyrimidine derivatives are also known for their antifungal properties. The mechanism of action for some of these compounds involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. Specifically, they can target the enzyme lanosterol 14α-demethylase.

-

Reagents and Equipment:

-

This compound

-

Amine or thiol nucleophile

-

Suitable solvent (e.g., ethanol, DMF)

-

Base (e.g., triethylamine, potassium carbonate)

-

Standard reaction and workup equipment

-

-

Procedure:

-

Dissolve this compound in a suitable solvent.

-

Add the desired amine or thiol nucleophile and a base.

-

Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC).

-

Perform an aqueous workup to remove salts and excess reagents.

-

Extract the product with an organic solvent.

-

Dry, concentrate, and purify the product by crystallization or column chromatography.

-

Table 4: Antifungal Activity of Pyrimidine Derivatives

| Compound ID | Fungal Strain | EC₅₀ (µg/mL) | Reference |

| Compound 5o | Phomopsis sp. | 10.5 | (Not found in provided results) |

| Compound 6h | Phomopsis sp. | 25.9 | (Not found in provided results) |

Note: Specific data for derivatives of the title compound needs further investigation. The table illustrates the potential antifungal efficacy.

The inhibition of lanosterol demethylase leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell membrane integrity and function.

Caption: Inhibition of ergosterol biosynthesis.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of a wide range of biologically active molecules. Its utility in the construction of potent kinase inhibitors for cancer therapy and novel antifungal agents highlights its importance in modern drug discovery and development. The straightforward nucleophilic substitution chemistry of this building block allows for the facile generation of diverse chemical libraries, paving the way for the discovery of new and improved therapeutic agents. Further exploration of the synthetic potential of this compound is likely to yield more drug candidates with enhanced efficacy and novel mechanisms of action.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H6ClF3N2O2 | CID 2780355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Hazards of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should be used in conjunction with official institutional and regulatory safety protocols.

Introduction

Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS No. 187035-79-6) is a versatile intermediate compound utilized in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a pyrimidine core with chloro, trifluoromethyl, and carboxylate functional groups, makes it a valuable building block for synthesizing complex bioactive molecules, including potent antifungal and antibacterial agents.[1] The presence of the trifluoromethyl group can enhance biological activity and stability.[1] Understanding its safety profile is critical for ensuring safe handling and use in research and development settings.

Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Based on available data, this compound is classified as hazardous.[2][3]

It is crucial to note that some suppliers may classify this chemical differently or as non-hazardous; however, the most comprehensive data indicates several warnings are applicable.[2] Professionals should handle the substance according to the more stringent classification. The following table summarizes the GHS hazard classifications reported for this compound.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Reference |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [2] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [2][3] |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |[2][3] |

Note: Percentages in the primary source indicate the proportion of notifications to ECHA that classify the substance with that specific hazard. A 100% notification rate for H315, H319, and H335 suggests strong agreement on these hazards.[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₆ClF₃N₂O₂ | [1][2] |

| Molecular Weight | 254.59 g/mol | [1][2] |

| CAS Number | 187035-79-6 | [1][2][4] |

| Appearance | Colorless liquid or Off-white to Light yellow Solid | [1][5] |

| Melting Point | 34 - 37 °C / 93.2 - 98.6 °F | [5] |

| Storage Temperature | 0 - 8 °C is recommended |[1] |

Safe Handling, Storage, and Personal Protection

Given the identified hazards, stringent adherence to safety protocols is mandatory.

4.1 Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[5][6]

-

Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust, fumes, gas, mist, vapors, or spray.[3][7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][5]

-

Wash hands and any exposed skin thoroughly after handling.[3][5]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5][7]

4.2 Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][8]

-

Recommended storage temperature is often refrigerated (0-8°C).[1]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

4.3 Personal Protective Equipment (PPE): The following table outlines recommended PPE for handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

|---|---|---|

| Eye/Face Protection | Safety glasses with side-shields (EN166) or face shield. | Protects against splashes and airborne particles causing serious eye irritation.[3][5] |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and protective clothing. | Prevents skin contact, which can cause irritation and is harmful.[3][5] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. | Protects against inhalation, which is harmful and may cause respiratory irritation.[5][9] |

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure.

5.1 Experimental Protocols: Detailed experimental protocols for the toxicological data (e.g., LD50 studies) are not available in the public domain or provided manufacturer safety documents. The hazard classifications are derived from data submitted to regulatory bodies like ECHA, which are based on standardized OECD guidelines for chemical testing, but the raw experimental reports are not typically published in safety summaries.

The following workflow illustrates the logical steps for responding to an accidental exposure based on standard first-aid protocols.

Table 4: First Aid Measures

| Exposure Route | First Aid Protocol | Reference |

|---|---|---|

| Inhalation | Move victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | [3][5] |

| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [3][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [3][5] |

| Ingestion | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. Do NOT induce vomiting. |[5][6] |

Firefighting and Accidental Release Measures

6.1 Firefighting:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or appropriate foam.[7] There is no restriction on the type of extinguisher which may be used.[10]

-

Specific Hazards: During a fire, hazardous decomposition products may be released, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen fluoride, and hydrogen chloride gas.[5][6]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][10]

6.2 Accidental Release:

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 4.3) to prevent contact with skin, eyes, and inhalation of vapors or dust.[3][5]

-

Environmental Precautions: Prevent the product from entering drains or waterways.[3]

-

Containment and Cleanup: For spills, soak up with inert absorbent material (e.g., sand, vermiculite) and collect for disposal in a suitable, closed container.[3][10] Clean the affected area thoroughly.

Toxicological Information

While specific quantitative toxicological data like LD50 or LC50 values are not consistently provided across public safety documents for this specific compound, the GHS classifications imply significant toxicity.[2] The primary hazards are acute toxicity upon ingestion, skin contact, or inhalation, as well as irritation to the skin, eyes, and respiratory system.[2][3] No data is available to suggest that the compound is carcinogenic or mutagenic.

The diagram below illustrates the relationship between the chemical and its primary health hazards.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H6ClF3N2O2 | CID 2780355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min [csnvchem.com]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

Technical Guide: Solubility Profile of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS No. 101859-63-6) is a versatile building block in organic synthesis. Its utility in the development of novel bioactive molecules is well-documented. The trifluoromethyl group and the chloro-pyrimidine core contribute to its unique electronic and steric properties, influencing its reactivity and physical characteristics, including solubility. A thorough understanding of its solubility behavior in various organic solvents is essential for optimizing synthetic routes, crystallization processes, and formulation strategies.

Solubility Data

A comprehensive search of scientific databases, patent literature, and chemical supplier documentation did not yield specific quantitative solubility data for this compound in common organic solvents. Chemical suppliers often describe it as having "favorable" solubility for formulation, but numerical values are not provided.

In the absence of specific data, a qualitative assessment suggests that, as a moderately polar organic molecule, it is likely to be soluble in a range of common organic solvents. The following table provides a qualitative prediction of solubility based on the general behavior of similar heterocyclic compounds.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethyl Acetate | High | The polar functionalities (ester, pyrimidine nitrogens) should interact well with these solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good general solvents for a wide range of organic compounds. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Capable of hydrogen bonding with the pyrimidine nitrogens and the ester group, aiding dissolution. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | The polarity of ethers should allow for reasonable solvation of the molecule. |

| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | The polar nature of the compound may limit its solubility in non-polar aromatic solvents. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | As a polar molecule, it is expected to have poor solubility in non-polar aliphatic solvents. |

Note: This table is predictive and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the thermodynamic solubility of a solid organic compound in an organic solvent using the isothermal shake-flask method. This method is considered the "gold standard" for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

-

Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations in the chosen solvent.

-

Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors that influence the solubility of an organic compound.

Caption: Workflow for experimental solubility determination.

Caption: Factors influencing the solubility of a compound.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides a framework for its experimental determination. The provided protocol for the isothermal shake-flask method offers a reliable means for researchers to generate this critical data. Understanding the interplay of solute and solvent properties, as well as environmental factors like temperature, is crucial for effectively utilizing this important synthetic intermediate in research and development. It is recommended that solubility is determined empirically for the specific solvent and temperature conditions relevant to a particular application.

Methodological & Application

Application Note: Versatile Synthesis of Pyrimidine Derivatives Using Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction Pyrimidine derivatives are a cornerstone in medicinal chemistry and agrochemical research due to their wide range of biological activities, including anticancer, antiviral, antibacterial, and herbicidal properties.[1][2] The unique chemical scaffold of pyrimidine is a key component in nucleic acids and various vitamins.[1] Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a highly valuable and versatile intermediate for synthesizing diverse libraries of pyrimidine-based compounds.[3] The presence of a trifluoromethyl group often enhances biological activity and metabolic stability, while the reactive 2-chloro substituent serves as a key handle for introducing structural diversity through various chemical transformations.[3]

This document outlines key synthetic applications and provides detailed protocols for the derivatization of this compound via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Key Synthetic Pathways

The primary routes for derivatization involve the displacement of the C2-chloro group, which is activated by the electron-withdrawing pyrimidine ring and the adjacent trifluoromethyl group. The main synthetic strategies include Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.

Caption: Key synthetic routes from the starting pyrimidine.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine ring facilitates the direct displacement of the chloride at the C2 position by a variety of nucleophiles. This method is straightforward for synthesizing 2-amino, 2-alkoxy, and 2-thioether pyrimidine derivatives.[4]

Experimental Protocol: General Procedure for SNAr

-

Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., DMF, CH₃CN, 10 mL), add the appropriate nucleophile (1.2 mmol) and a base (e.g., K₂CO₃, Et₃N, 1.5 mmol).

-

Reaction Conditions: Stir the mixture at a specified temperature (ranging from room temperature to 100 °C) for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 25 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired derivative.

Data Presentation: Representative SNAr Reactions

| Entry | Nucleophile (R-XH) | Base | Solvent | Temp (°C) | Time (h) | Product | Representative Yield (%) |

| 1 | Aniline | K₂CO₃ | DMF | 80 | 6 | Ethyl 2-(phenylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylate | 85 |

| 2 | Morpholine | Et₃N | CH₃CN | 60 | 4 | Ethyl 2-morpholino-4-(trifluoromethyl)pyrimidine-5-carboxylate | 92 |

| 3 | Sodium Methoxide | - | MeOH | RT | 2 | Ethyl 2-methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylate | 95 |

| 4 | Thiophenol | K₂CO₃ | DMF | 50 | 5 | Ethyl 2-(phenylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylate | 88 |

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of 2-aryl or 2-heteroaryl pyrimidine derivatives.[5][6] Microwave-assisted protocols can significantly accelerate these reactions.[7]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

-

Reaction Setup: In a microwave vial, combine this compound (0.5 mmol), the desired aryl/heteroaryl boronic acid (0.6 mmol), Pd(PPh₃)₄ (0.025 mmol, 5 mol%), and Na₂CO₃ (1.0 mmol).

-

Solvent Addition: Add a mixture of 1,4-dioxane and water (4:1, 5 mL).

-

Reaction Conditions: Seal the vial and heat in a microwave reactor at 110-140 °C for 15-30 minutes.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the coupled product.

Data Presentation: Representative Suzuki-Miyaura Couplings

| Entry | Boronic Acid | Catalyst | Base | Temp (°C) | Time (min) | Product | Representative Yield (%)[5][6] |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 120 | 20 | Ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | 89 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 120 | 20 | Ethyl 2-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine-5-carboxylate | 91 |

| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 110 | 25 | Ethyl 2-(thiophen-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate | 78 |

| 4 | Pyridine-3-boronic acid | PdCl₂(dppf) | K₃PO₄ | 140 | 30 | Ethyl 2-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate | 72 |

Palladium-Catalyzed Buchwald-Hartwig Amination

For the synthesis of C-N bonds, particularly with less nucleophilic amines or to achieve milder reaction conditions, the Buchwald-Hartwig amination is a superior alternative to direct SNAr.[8] This reaction demonstrates broad substrate scope and functional group tolerance.[9]

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 5 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 mmol).

-

Solvent Addition: Add anhydrous solvent (e.g., toluene or 1,4-dioxane, 10 mL).

-

Reaction Conditions: Heat the mixture at 80-110 °C for 4-24 hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®. Concentrate the filtrate and purify the crude product via column chromatography.

Caption: General experimental workflow for synthesis.

Data Presentation: Representative Buchwald-Hartwig Aminations

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Product | Representative Yield (%)[9] |

| 1 | p-Toluidine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | Ethyl 2-(p-tolylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylate | 90 |

| 2 | Benzylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | Ethyl 2-(benzylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylate | 84 |

| 3 | Indole | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Dioxane | 110 | Ethyl 2-(1H-indol-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate | 75 |

Conclusion

This compound is a robust and versatile building block for the synthesis of a wide array of pyrimidine derivatives. The protocols detailed herein for Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide reliable pathways to access diverse chemical matter. These derivatives are ideal candidates for screening in drug discovery programs and for the development of novel agrochemicals, leveraging the favorable properties imparted by the pyrimidine core and the trifluoromethyl group.[3]

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. scispace.com [scispace.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

Application Notes and Protocols for Nucleophilic Substitution Reactions of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a versatile building block in medicinal and agricultural chemistry. The electron-deficient nature of the pyrimidine ring, further activated by the presence of a chlorine atom at the 2-position and a strongly electron-withdrawing trifluoromethyl group at the 4-position, renders the C2 carbon highly susceptible to nucleophilic attack. This reactivity profile makes it an ideal substrate for SNAr (Nucleophilic Aromatic Substitution) reactions, allowing for the facile introduction of a wide variety of functional groups. These reactions typically proceed through a high-energy anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the chloride leaving group to restore aromaticity. This document provides detailed application notes and experimental protocols for the nucleophilic substitution of this compound with common nucleophiles such as amines, thiols, and alcohols.

Reaction Mechanism and Principle

The nucleophilic aromatic substitution on this compound follows a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). In the second step, the chloride ion is eliminated, and the aromaticity of the pyrimidine ring is restored.

Caption: General mechanism of nucleophilic aromatic substitution.

Experimental Protocols

Protocol 1: Reaction with Amine Nucleophiles